

4-Nitrobiphenyl: Structural Dynamics, Isomerism, and Bio-activation

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Compound of Interest

Compound Name: 4-Nitrobiphenyl

CAS No.: 28984-85-2

Cat. No.: B7737356

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A Technical Guide for Research & Development Part 1: Structural Fundamentals & Isomerism The Biphenyl Core and Torsional Dynamics

4-Nitrobiphenyl (4-NBP, CAS 92-93-3) acts as a critical model system for understanding conjugation in biaryl systems. Unlike fused ring systems (e.g., naphthalene), the central C1–C1' bond in biphenyl allows for rotation, defined by the dihedral (torsion) angle (

).

- **Ground State Geometry:** In the gas phase and solution, 4-NBP is not planar. The steric repulsion between the ortho-hydrogens (positions 2,2' and 6,6') forces the two phenyl rings to twist relative to each other.
- **The "Twist" Angle:** The dihedral angle is typically $\sim 35\text{--}45^\circ$ in solution. This twist represents an energetic compromise between:
 - **Conjugation (Planarity):** Favoring

to maximize

-orbital overlap between the rings and the electron-withdrawing nitro group.

- Steric Hindrance: Favoring

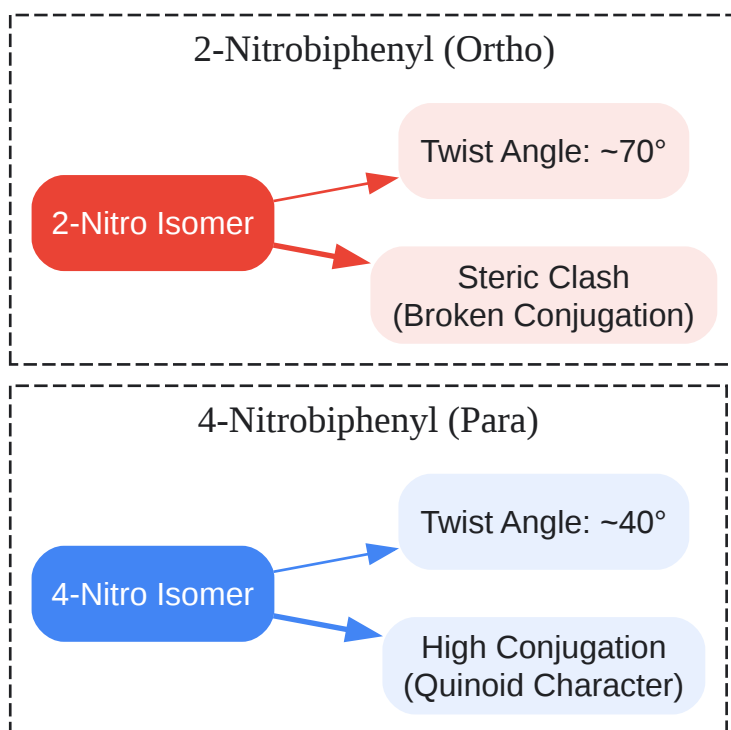
to minimize repulsion between ortho-hydrogens.

Isomerism: The Ortho vs. Para Effect

The structural behavior of 4-NBP (para-isomer) contrasts sharply with 2-nitrobiphenyl (ortho-isomer).

- **4-Nitrobiphenyl (Para):** The nitro group is distal to the inter-ring bond. It exerts a strong mesomeric effect (), pulling electron density across the entire biphenyl system. This stabilizes a more planar conformation (quinoid resonance contribution) compared to unsubstituted biphenyl.
- **2-Nitrobiphenyl (Ortho):** The nitro group is proximal to the inter-ring bond. The massive steric bulk of the group clashing with the opposing phenyl ring forces the molecule into a highly twisted, nearly orthogonal conformation (), effectively breaking conjugation between the rings.

Visualization: Isomeric Steric & Electronic Dynamics



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Caption: Comparison of steric and electronic consequences in 4-nitro vs. 2-nitro isomers.

Part 2: Synthesis & Purification (The Expert Protocol)

Why Suzuki-Miyaura over Direct Nitration?

While direct nitration of biphenyl is possible, it yields a difficult-to-separate mixture of 2-nitro (ortho) and 4-nitro (para) isomers. For research-grade purity (>99%), Suzuki-Miyaura cross-coupling is the gold standard. It allows for the regiospecific construction of the biaryl bond, eliminating isomer contamination.

Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesis of high-purity **4-nitrobiphenyl** from 1-bromo-4-nitrobenzene and phenylboronic acid.

Reagents:

- 1-Bromo-4-nitrobenzene (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Catalyst:
(3–5 mol%)
- Base:
(2.0 eq, dissolved in water)
- Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Methodology:

- Degassing (Critical): Oxygen poisons the Pd(0) catalyst. Combine Toluene and Ethanol in the reaction flask and sparge with Argon or Nitrogen for 15 minutes before adding reagents.
- Reagent Addition: Under inert atmosphere, add 1-bromo-4-nitrobenzene, phenylboronic acid, and the catalyst.
- Base Activation: Add the aqueous solution. The biphasic system requires vigorous stirring.
 - Mechanism Note: The base activates the boronic acid to a boronate species [], which is the active species for transmetallation.
- Reflux: Heat to 90°C (reflux) for 4–6 hours. Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 9:1). 4-NBP will appear as a UV-active spot with an distinct from the starting bromide.
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over

- Purification: Recrystallize from hot Ethanol. This removes homocoupled byproducts (biphenyl) and phosphine oxides.

Validation Check:

- Melting Point: Pure 4-NBP melts sharply at 113–114°C. A broad range indicates isomeric impurities or residual solvent.

Part 3: Spectroscopic Characterization

Researchers must validate the structure using NMR. The symmetry of the para-substituted ring creates a distinct splitting pattern.

Quantitative Data Table

Property	Value	Notes
CAS Number	92-93-3	
Molecular Formula		MW: 199.21 g/mol
Melting Point	113–114 °C	Recrystallized from EtOH
Boiling Point	340 °C	At 760 mmHg
LogP	3.77	Lipophilic; crosses membranes easily
UV	~300–310 nm	Red-shifted vs. biphenyl due to

1H NMR Interpretation (CDCl₃, 300 MHz)

The spectrum displays two distinct aromatic regions:

- The Nitro-Aromatic Ring (AA'BB' System):
 - 8.28 ppm (d, 2H): Protons ortho to the nitro group. Deshielded strongly by the anisotropic and

inductive effect of

.

- 7.73 ppm (d, Hz, 2H): Protons meta to the nitro group (adjacent to the phenyl ring).
- The Unsubstituted Phenyl Ring:
 - 7.62 ppm (m, 2H): Ortho protons.
 - 7.40–7.50 ppm (m, 3H): Meta and para protons.

Part 4: Metabolic Activation & Toxicology[3][4][5]

Drug developers must recognize 4-NBP as a "Structural Alert." It is a pro-carcinogen that requires metabolic activation to damage DNA.

The Bio-activation Pathway

4-NBP is not directly mutagenic. It undergoes nitroreduction (primarily in the liver via CYP450 enzymes or xanthine oxidase) to form 4-aminobiphenyl (4-ABP).

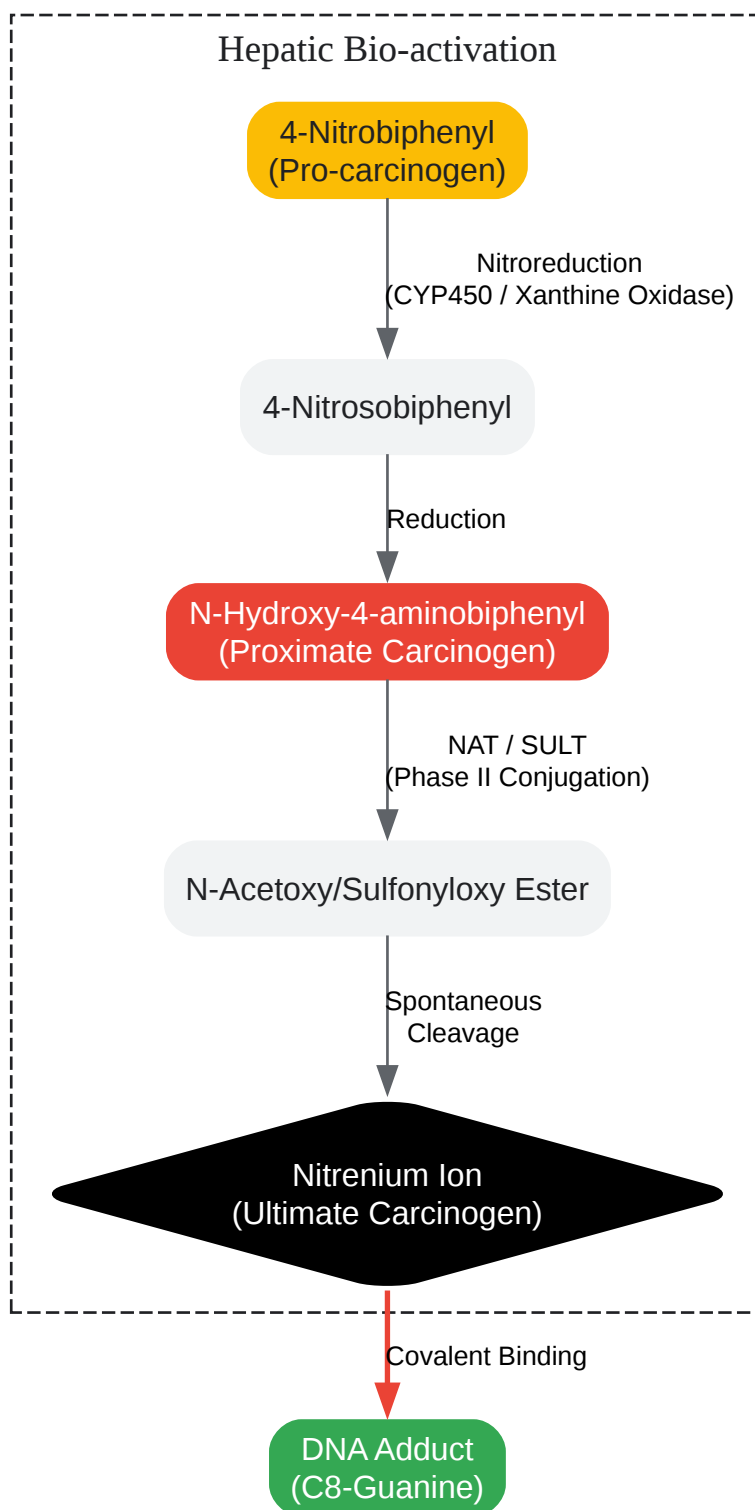
- Reduction: 4-NBP

4-Nitrosobiphenyl

N-Hydroxy-4-aminobiphenyl.

- Esterification: The N-hydroxy metabolite is esterified (acetylated or sulfated) to form an unstable leaving group.
- Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic Nitrenium Ion.
- DNA Adduct: This electrophile attacks the C8 position of Guanine bases in DNA, causing mutations (transversions).

Visualization: Metabolic Pathway & DNA Damage



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Caption: The critical nitroreduction pathway converting 4-NBP into a DNA-binding electrophile.

Safety Handling

Due to this mechanism, 4-NBP is classified as a carcinogen.

- Containment: Handle only in a Class II Biosafety Cabinet or chemical fume hood.
- Deactivation: Treat glassware with 10% bleach (sodium hypochlorite) to oxidize trace residues before washing.

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